(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
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Overview
Description
(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)methanone is a complex organic compound characterized by its unique bicyclic structure and the presence of both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under controlled conditions.
Introduction of the 3,4-dichlorophenyl group: This is achieved through a substitution reaction, where the bicyclic core reacts with a 3,4-dichlorophenyl halide in the presence of a base.
Oxidation to form the dioxido group: The final step involves the oxidation of the sulfur atom to form the dioxido group, using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: Lacks the dioxido group, which may affect its reactivity and biological activity.
(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone: Similar structure but with an ethanone group instead of methanone, potentially altering its chemical properties.
Uniqueness
The presence of both sulfur and nitrogen atoms in a bicyclic structure, along with the 3,4-dichlorophenyl group, makes (3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)methanone unique
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3S/c13-10-2-1-7(3-11(10)14)12(16)15-5-9-4-8(15)6-19(9,17)18/h1-3,8-9H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVPFWQUJHEFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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